molecular formula C11H15NO B2400805 (3R)-3-Methyl-3-phenylmorpholine CAS No. 2253631-15-9

(3R)-3-Methyl-3-phenylmorpholine

Cat. No.: B2400805
CAS No.: 2253631-15-9
M. Wt: 177.247
InChI Key: GDEYAVDCDVVKJC-NSHDSACASA-N
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Description

(3R)-3-Methyl-3-phenylmorpholine is a chiral morpholine derivative of significant interest in medicinal chemistry and neuroscience research. Morpholine rings are a common pharmacophore in drug discovery, known to influence the physicochemical and pharmacokinetic properties of a molecule . This specific scaffold is recognized for its potential interactions with key neurological targets. Research on closely related 3-methyl-2-phenylmorpholine analogues indicates that these compounds can act as potent inhibitors of monoamine transporters, including the dopamine (DAT) and norepinephrine (NET) transporters . This mechanism of action, which involves increasing extracellular levels of neurotransmitters, is associated with psychostimulant effects and is a key area of investigation for conditions like depression and as potential aids for smoking cessation . Furthermore, such compounds have been shown to act as antagonists at nicotinic acetylcholine receptors (nAChRs), providing a multi-target profile that is valuable for studying complex neurological pathways and addiction behaviors . The (3R) enantiomer is offered to enable studies on stereospecificity, as the chiral center can be critical for a compound's binding affinity and selectivity for its biological targets . This compound is supplied as a high-purity compound for research applications exclusively. It is intended for use in vitro studies and is not for diagnostic or therapeutic use in humans or animals. Researchers are directed to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

(3R)-3-methyl-3-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(9-13-8-7-12-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEYAVDCDVVKJC-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(COCCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3r 3 Methyl 3 Phenylmorpholine

Enantioselective Synthetic Routes to Chiral Morpholines

Enantioselective synthesis is crucial for producing a single, desired enantiomer of a chiral molecule. For chiral morpholines, these strategies can be broadly categorized into methods that use external chiral catalysts, internal chiral controllers (auxiliaries), or that control the relative stereochemistry between multiple centers.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis represents one of the most efficient methods for generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. Several catalytic strategies have been developed for the synthesis of chiral morpholines.

A powerful one-pot tandem reaction combines hydroamination and asymmetric transfer hydrogenation to produce 3-substituted morpholines with high enantioselectivity. acs.orgorganic-chemistry.org This method starts with ether-containing aminoalkyne substrates. A titanium catalyst facilitates an initial hydroamination step to form a cyclic imine, which is then reduced in the same pot using a well-defined Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN. acs.org This process is highly effective, yielding chiral 3-substituted morpholines with excellent enantiomeric excesses (ee), often greater than 95%. acs.orgorganic-chemistry.org Mechanistic studies suggest that hydrogen bonding between the ether oxygen in the substrate and the catalyst's ligand is critical for achieving high levels of stereocontrol. acs.orgorganic-chemistry.org

Another approach involves the asymmetric hydrogenation of pre-formed unsaturated morpholines. rsc.orgnih.gov This "after cyclization" method uses a bisphosphine-rhodium catalyst with a large bite angle to hydrogenate a double bond within the morpholine (B109124) ring, thereby creating a stereocenter. rsc.orgnih.gov This technique has been successfully applied to produce a variety of 2-substituted chiral morpholines in quantitative yields and with up to 99% ee. nih.gov

Organocatalysis also provides a metal-free alternative. A three-step, one-pot process using a modified quinine (B1679958) organocatalyst can produce chiral morpholin-2-ones, which are direct precursors to morpholines. thieme-connect.com The reaction begins with a Knoevenagel condensation, followed by an in-situ asymmetric epoxidation, and finally, a domino ring-opening cyclization with a 2-aminoethanol equivalent. thieme-connect.com

MethodCatalyst SystemSubstrate TypeKey TransformationReported Enantioselectivity
Tandem Hydroamination/Asymmetric Transfer HydrogenationTi catalyst / RuCl(S,S)-Ts-DPENEther-containing AminoalkynesIntramolecular cyclization followed by imine reduction>95% ee acs.orgorganic-chemistry.org
Asymmetric HydrogenationBisphosphine-Rhodium ComplexUnsaturated Morpholines (Dehydromorpholines)Hydrogenation of endocyclic C=C bondUp to 99% ee rsc.orgnih.gov
Organocatalytic Domino ReactionModified Quinine (eQNU)Aldehydes and (Phenylsulfonyl)acetonitrileAsymmetric epoxidation followed by cyclizationUp to 89% ee for morpholinone product thieme-connect.com

Strategies Utilizing Chiral Auxiliaries and Reagents

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. wikipedia.org This is a reliable and versatile strategy frequently employed in drug development. wikipedia.org

Common chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgsigmaaldrich.com In the context of morpholine synthesis, a chiral auxiliary could be attached to a precursor molecule. For example, a glyoxylate (B1226380) derivative can be reacted with a chiral auxiliary like pseudoephedrine to form a morpholinone with high diastereoselectivity. nih.gov Subsequent chemical steps can then convert the morpholinone into the target chiral 1,2-amino alcohol, a key building block for the final morpholine ring, and cleave the auxiliary. nih.gov

The Sharpless asymmetric epoxidation is a classic example of using a chiral reagent system (titanium tetraisopropoxide, a dialkyl tartrate, and an oxidant) to create a chiral epoxide from an allylic alcohol with high predictability and enantioselectivity. nih.gov This chiral epoxide is a versatile intermediate that can be opened by an appropriate amino-alcohol precursor to set the stereochemistry required for the final cyclization into a specific morpholine enantiomer. nih.gov

Diastereoselective Pathways to Substituted Morpholine Rings

When a molecule has multiple stereocenters, it is necessary to control the relative three-dimensional arrangement between them. Diastereoselective reactions create one diastereomer in preference to others. Several methods have been developed for the diastereoselective synthesis of substituted morpholines.

One notable method involves a sequential palladium-catalyzed Tsuji-Trost reaction and an iron(III)-catalyzed heterocyclization. acs.orgnih.gov This one-pot reaction combines vinyloxiranes with amino alcohols to generate a range of di- and tri-substituted morpholines with good to excellent diastereoselectivity. acs.orgnih.gov The process is atom-economical, with water being the only byproduct. acs.org

Iron(III) catalysis alone can also be used to promote the diastereoselective cyclization of substrates containing an allylic alcohol. thieme-connect.com This approach can be used to synthesize 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers or 1,2-hydroxy amines. The reaction proceeds with high diastereoselectivity, favoring the cis diastereoisomer, which is explained by a thermodynamic equilibrium. thieme-connect.com Furthermore, if an enantioenriched amino alcohol is used as the starting material, its chirality can be transferred to the final product with high fidelity. thieme-connect.com

More recently, a photocatalytic, diastereoselective annulation strategy has been developed. nih.govacs.org This method uses visible light, a photocatalyst, a Lewis acid, and a Brønsted acid to construct complex morpholine scaffolds from simple starting materials, achieving high yields and diastereomeric ratios (>20:1 dr). nih.govacs.org

Precursor-Based Synthesis of the (3R)-3-Methyl-3-phenylmorpholine Core Structure

This approach focuses on constructing the fundamental morpholine ring from acyclic precursors that already contain some or all of the necessary atoms and, crucially, the desired stereochemistry.

Cyclization Reactions for Morpholine Ring Formation

The final key step in many morpholine syntheses is the cyclization reaction that forms the heterocyclic ring. This typically involves the formation of a C-N or a C-O bond.

The most common and conceptually simple precursors for morpholines are 1,2-amino alcohols. chemrxiv.org These compounds contain the N-C-C-O backbone of the morpholine ring. The synthesis is completed by annulation with a two-carbon electrophile. chemrxiv.org

A modern and highly efficient method for this transformation employs ethylene (B1197577) sulfate (B86663) as the two-carbon unit. chemrxiv.org 1,2-amino alcohols react with ethylene sulfate in a selective SN2 reaction at the nitrogen atom to give a zwitterionic intermediate. This intermediate can be isolated and subsequently cyclized in the presence of a base like potassium tert-butoxide (tBuOK) to afford the desired morpholine in high yield. chemrxiv.org This protocol has proven to be robust, scalable to over 100 grams, and applicable to a wide variety of substituted amino alcohols. chemrxiv.org

More traditional methods often involve reacting the 1,2-amino alcohol with reagents such as chloroacetyl chloride. chemrxiv.org This forms an amide that is then subjected to intramolecular cyclization. Another established route is the reductive amination of an ether-aldehyde with an amino alcohol, followed by cyclization.

The tandem hydroamination strategy discussed previously also relies on a specialized amino alcohol derivative. acs.orgorganic-chemistry.org In that case, an ether-containing aminoalkyne undergoes an intramolecular cyclization catalyzed by titanium, directly forming the six-membered ring as a cyclic imine before the final asymmetric reduction. organic-chemistry.org

Rearrangement Reactions (e.g., β-lactam rearrangements)

While the rearrangement of β-lactams is a powerful tool in heterocyclic synthesis, its application to form six-membered morpholine rings is less common than the formation of five-membered rings. researchgate.net Conceptually, a suitably substituted β-lactam could undergo ring expansion to a morpholinone, which could then be reduced to the desired morpholine. For instance, a hypothetical retro-synthetic analysis suggests that a 3-hydroxyethyl-4-methyl-4-phenylazetidin-2-one could potentially rearrange to a 3-methyl-3-phenylmorpholin-5-one. However, literature primarily details rearrangements of β-lactams leading to five-membered heterocycles, with the specific bond cleavage and reaction conditions dictating the outcome. researchgate.net The stereochemistry of the starting β-lactam often directs the stereochemical outcome of the rearranged product. researchgate.net

Intramolecular Cyclization of Alkenols/Thioalkenols

The intramolecular cyclization of N-substituted amino alcohols or thioalkenols represents a direct and atom-economical approach to morpholine synthesis. For the synthesis of this compound, a key precursor would be an N-protected (2R)-2-amino-2-phenylpropan-1-ol derivative which is then reacted with a two-carbon electrophile to introduce the remaining atoms of the morpholine ring, followed by cyclization.

A plausible synthetic route could involve the intramolecular cyclization of an N-substituted derivative of a chiral amino alcohol. For instance, the synthesis of highly substituted chiral morpholines has been achieved from optically pure N-allyl-β-amino alcohols through methods like halocyclization. banglajol.info In a specific example, treatment of an N-allyl-β-amino alcohol with bromine in dichloromethane (B109758) can induce cyclization to afford a bromomethyl-substituted morpholine. banglajol.info The stereochemistry of the starting amino alcohol dictates the stereochemistry of the final product.

Application of Oxidative Cyclization Methodologies (e.g., Wacker-type)

Palladium-catalyzed oxidative cyclization, particularly the Wacker-type reaction, offers a powerful method for the stereoselective synthesis of nitrogen-containing heterocycles. nih.gov This methodology can be applied to the synthesis of chiral morpholines from acyclic precursors. For example, the diastereoselective aza-Wacker cyclization of O-allyl hemiaminals under aerobic conditions provides efficient access to 1,2-aminoalcohol derivatives, which are precursors to morpholines. nih.gov The cyclization step forms 5-membered oxazolidine (B1195125) products with high levels of diastereoselectivity, which can then be further manipulated to form the morpholine ring. nih.gov

A general strategy for the synthesis of substituted morpholines involves the Pd-catalyzed carboamination of O-allyl ethanolamines. nih.gov This approach allows for the construction of the morpholine ring with control over the stereochemistry. The reaction of an enantiopure N-Boc protected amino alcohol with an allyl halide, followed by coupling with an aryl or alkenyl halide in the presence of a palladium catalyst, can generate cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov

Precursor Type Reaction Key Features Reference
O-Allyl HemiaminalsAza-Wacker CyclizationAerobic conditions, high diastereoselectivity nih.gov
O-Allyl EthanolaminesPd-catalyzed CarboaminationStereocontrolled synthesis of cis-3,5-disubstituted morpholines nih.gov

Synthesis Strategies Involving Aziridines

Chiral aziridines are versatile building blocks in asymmetric synthesis due to their propensity to undergo regio- and stereoselective ring-opening reactions. rsc.org A one-pot strategy for the synthesis of enantiomerically pure cis-3,5-disubstituted morpholines involves the tandem ring-opening of chiral aziridines and epoxides. rsc.org In this approach, an epoxy alcohol can act as both a nucleophile and an electrophile, leading to the formation of the morpholine ring.

Another strategy involves the gold(I)-catalyzed tandem ring-opening and cycloisomerization of aziridines with propargyl alcohols. rsc.org This method provides access to unsaturated morpholine derivatives which can be subsequently hydrogenated to yield the saturated morpholine products with good diastereoselectivities. rsc.org

Starting Materials Catalyst/Reagent Product Type Reference
Chiral Aziridines and Epoxy Alcohols-cis-3,5-Disubstituted Morpholines rsc.org
Aziridines and Propargyl AlcoholsGold(I) CatalystUnsaturated Morpholines rsc.org

Synthesis from α-phenylvinylsulphonium Salts

The reaction of α-phenylvinylsulfonium salts with 1,2-amino alcohols provides a concise route to stereodefined C-substituted morpholines. This method often exhibits high levels of regio- and diastereoselectivity, which can be influenced by the choice of base and solvent. The synthesis of the structurally related phenmetrazine (3-methyl-2-phenylmorpholine) has been documented, highlighting the utility of this approach for creating substituted phenylmorpholine scaffolds. nih.govwikipedia.org

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, further functionalization can be explored to generate a library of derivatives for various applications.

Regioselective and Stereoselective Functionalization of the Morpholine Ring

The functionalization of the morpholine ring can be directed to different positions (N4, C2, C5, C6) to introduce chemical diversity.

N-Alkylation/N-Arylation: The secondary amine at the N4 position is a prime site for functionalization. Standard N-alkylation or N-arylation protocols can be employed. For instance, the synthesis of phendimetrazine, the N-methyl analog of phenmetrazine, demonstrates the feasibility of N-alkylation. nih.govgoogle.com

Functionalization at C2, C5, and C6: Introducing substituents at the carbon atoms of the morpholine ring, while preserving the stereochemistry at C3, requires careful consideration of the reaction conditions. Stereoselective synthesis of 2- and 3-substituted morpholine congeners has been reported, often relying on the conformational biases of the ring system to direct the approach of reagents. acs.org For example, photoredox mediated Giese-type reactions have been used for functionalization at the 2-position of morpholine derivatives. acs.org Asymmetric hydrogenation of unsaturated morpholines is another powerful technique to introduce chirality at specific positions. nih.govrsc.org

Position Functionalization Strategy Potential Reagents/Catalysts Key Considerations
N4N-Alkylation / N-ArylationAlkyl halides, Aryl halides, Reductive aminationStandard conditions, potential for over-alkylation
C2, C5, C6C-H FunctionalizationPd catalysts, organometallic reagentsRegioselectivity, steric hindrance from C3 substituents
C2, C5, C6From unsaturated precursorsAsymmetric hydrogenation (Rh-catalysts)Control of stereochemistry at new chiral centers

Stereocontrolled Introduction of Phenyl and Methyl Substituents

The creation of the chiral quaternary center at the C3 position of this compound, featuring both a methyl and a phenyl substituent, represents a significant synthetic challenge. The stereocontrolled introduction of these two distinct groups necessitates sophisticated asymmetric methodologies. The primary strategies to achieve this can be broadly categorized into two approaches: the synthesis of a chiral precursor containing the desired stereocenter followed by cyclization, and the direct stereoselective functionalization of a pre-existing morpholine or morpholinone scaffold.

A prevalent and logical approach involves the synthesis of the key chiral intermediate, (R)-2-amino-2-phenylpropan-1-ol, which already possesses the required C3 stereocenter. Subsequent cyclization of this amino alcohol derivative then furnishes the desired morpholine ring.

One method for the asymmetric synthesis of the (R)-2-amino-2-phenylpropan-1-ol precursor involves a chemoenzymatic cascade. For instance, a multi-enzyme pathway can be employed, starting from a readily available precursor like L-phenylalanine. This can be converted through a series of enzymatic steps, including deamination, decarboxylation, and enantioselective epoxidation, to yield a chiral diol. This diol can then undergo further enzymatic oxidation and amination to produce the desired enantiomerically pure amino alcohol researchgate.net. While this method offers high enantioselectivity, it requires specialized enzymes and careful optimization of the biocatalytic cascade.

A more traditional chemical approach to synthesizing the chiral amino alcohol precursor involves the stereoselective reduction of an appropriate α-amino ketone. For example, L-(R)-phenylacetylcarbinol can be subjected to reductive amination with a primary aralkylamine under catalytic reduction conditions. This is followed by hydrogenolytic removal of the aralkyl group to yield the corresponding amino alcohol chemrxiv.org. The stereoselectivity of the reduction is crucial in establishing the desired (R) configuration at the carbon bearing the phenyl and amino groups.

Once the enantiomerically pure (R)-2-amino-2-phenylpropan-1-ol is obtained, the morpholine ring can be constructed through a cyclization reaction. A common method involves the reaction of the amino alcohol with a two-carbon electrophile, such as chloroacetyl chloride, in the presence of a base. This initially forms an N-acylated intermediate, which then undergoes intramolecular cyclization to yield a morpholin-2-one. Subsequent reduction of the lactam functionality, for instance with a reducing agent like borane (B79455) (BH₃), affords the final this compound researchgate.net. A more direct, one-pot conversion of 1,2-amino alcohols to morpholines can also be achieved using reagents like ethylene sulfate in the presence of a base such as potassium tert-butoxide chemrxiv.org.

An alternative strategy for the stereocontrolled introduction of the substituents involves the diastereoselective alkylation or arylation of a chiral morpholine-2-one intermediate. This approach relies on the use of a chiral auxiliary to direct the stereochemical outcome of the C-C bond formation. For instance, a 3-phenylmorpholin-2-one (B12107392) can be prepared and then subjected to stereoselective α-methylation. The existing phenyl group and the chiral environment of the molecule can influence the facial selectivity of the enolate methylation, leading to the desired diastereomer. Subsequent reduction of the lactam would then yield the target compound. The success of this approach is highly dependent on achieving high diastereoselectivity in the alkylation step.

A summary of potential synthetic strategies for the stereocontrolled introduction of the phenyl and methyl substituents is presented in the table below.

Strategy Key Transformation Precursor/Intermediate Reagents/Conditions Stereocontrol
Precursor Synthesis and CyclizationAsymmetric synthesis of chiral amino alcoholL-Phenylalanine or other suitable starting materialMulti-enzyme cascade or stereoselective chemical reductionEnantioselective enzymes or chiral reducing agents/catalysts
Cyclization of chiral amino alcohol(R)-2-amino-2-phenylpropan-1-ol1. Chloroacetyl chloride, base; 2. BH₃ reduction or Ethylene sulfate, t-BuOKRetention of stereochemistry from precursor
Diastereoselective Alkylation/ArylationDiastereoselective α-methylation3-Phenylmorpholin-2-one with chiral auxiliaryStrong base (e.g., LDA), methyl iodideChiral auxiliary directs methylation
Reduction of lactam(3R)-3-Methyl-3-phenylmorpholin-2-oneBH₃ or other suitable reducing agent-

Detailed research findings indicate that the synthesis of polysubstituted morpholines often relies on the robust and predictable nature of cyclization reactions from well-defined acyclic precursors nih.gov. The choice of protecting groups for the amine and alcohol functionalities of the precursor is also critical to ensure compatibility with the reaction conditions and to avoid side reactions.

Stereochemical Aspects and Configurational Stability of 3r 3 Methyl 3 Phenylmorpholine

Principles of Chirality and Stereoisomerism in 3-Methyl-3-phenylmorpholine (B1613421) Systems

Chirality, derived from the Greek word for 'hand' (cheir), is a geometric property of a molecule that is non-superimposable on its mirror image. nih.gov Molecules that exhibit this property are termed chiral. The most common source of chirality in organic molecules is the presence of a stereogenic center, often a carbon atom bonded to four different substituents. nih.govtru.ca

In the case of 3-Methyl-3-phenylmorpholine, the carbon atom at the 3-position of the morpholine (B109124) ring is a chiral center. It is covalently bonded to four distinct groups:

A methyl group (-CH₃)

A phenyl group (-C₆H₅)

The ring oxygen atom (via C2)

The ring nitrogen atom (via C4)

Due to this single chiral center, 3-Methyl-3-phenylmorpholine exists as a pair of non-superimposable mirror-image isomers known as enantiomers. tru.ca These enantiomers are designated based on the spatial arrangement of the substituents around the chiral center using the Cahn-Ingold-Prelog (CIP) priority rules. The two enantiomers are (3R)-3-Methyl-3-phenylmorpholine and (3S)-3-Methyl-3-phenylmorpholine. Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they differ in their interaction with plane-polarized light (optical activity) and with other chiral entities. tru.ca

The morpholine ring itself is not planar and typically adopts a stable chair conformation to minimize steric and torsional strain, similar to cyclohexane. nih.gov In this conformation, the substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For 3-Methyl-3-phenylmorpholine, the methyl and phenyl groups attached to the C3 chiral center will reside in specific axial or equatorial orientations, and the molecule can undergo ring inversion, leading to different conformers. The thermodynamic stability of these conformers is influenced by the steric bulk of the substituents.

Table 1: Stereochemical Properties of 3-Methyl-3-phenylmorpholine

Property Description
Chiral Center C3 of the morpholine ring.
Substituents at C3 Methyl, Phenyl, Ring Oxygen, Ring Nitrogen.
Type of Stereoisomers Enantiomers: (3R) and (3S) forms.
Relationship Non-superimposable mirror images.
Conformation Primarily exists in a chair conformation. Substituents can be axial or equatorial.

Analytical Methodologies for Enantiomeric Excess and Purity Determination

The quantification of the individual enantiomers in a mixture is crucial in many scientific fields. wikipedia.org The enantiomeric excess (ee), a measure of the purity of a chiral sample, is determined using a variety of analytical techniques that can differentiate between enantiomers. researchgate.net This is typically achieved by placing the enantiomeric mixture in a chiral environment, which converts the enantiomeric relationship into a diastereomeric one, allowing for separation or differentiation. nih.gov

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most widely used techniques for chiral separations. wikipedia.orgnih.govamericanpharmaceuticalreview.com These methods employ a chiral stationary phase (CSP), which contains an enantiomerically pure chiral selector immobilized on a solid support. nih.gov As the racemic mixture passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and thus, separation. A wide array of CSPs are commercially available, with polysaccharide derivatives (e.g., cellulose or amylose-based) and Pirkle-type phases being particularly common. nih.gov

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that offers advantages such as rapid analysis times and minimal sample consumption. americanpharmaceuticalreview.commdpi.com For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte. mdpi.com The enantiomers form transient inclusion complexes with the chiral selector, which have different effective mobilities under the applied electric field, enabling their separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved in the presence of a chiral auxiliary. This can be achieved using chiral solvating agents (CSAs), which form rapidly exchanging, short-lived diastereomeric complexes, or by reacting the enantiomers with a chiral derivatizing agent (CDR), such as Mosher's acid, to form stable diastereomers with distinct NMR signals. researchgate.net The relative integration of the resolved signals allows for the direct determination of the enantiomeric ratio.

Table 2: Comparison of Analytical Methods for Chiral Purity Determination

Method Principle Advantages Common Chiral Selectors/Reagents
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP) leading to different retention times. nih.gov High versatility, widely applicable, robust. americanpharmaceuticalreview.com Polysaccharide derivatives, Pirkle-type phases. nih.gov
Chiral GC Separation on a column coated with a Chiral Stationary Phase (CSP). nih.gov High efficiency, suitable for volatile compounds. Cyclodextrin derivatives.
Capillary Electrophoresis (CE) Differential mobility of transient diastereomeric complexes formed with a chiral selector in the electrolyte. mdpi.com High separation efficiency, fast analysis, low sample consumption. americanpharmaceuticalreview.com Cyclodextrins, crown ethers, antibiotics. mdpi.com
NMR Spectroscopy Formation of diastereomeric species with a chiral auxiliary, resulting in distinguishable NMR signals. researchgate.net Direct quantification without separation, provides structural information. Chiral Solvating Agents (CSAs), Chiral Derivatizing Agents (CDRs) like Mosher's acid. researchgate.net

Investigations into Configurational Stability and Epimerization Pathways of the Chiral Center

The configurational stability of a chiral center refers to its resistance to inversion, which would lead to the conversion of one enantiomer into the other. For a compound with a single stereocenter like this compound, this process is known as racemization—the formation of an equimolar mixture of both the (R) and (S) enantiomers. The stability of the C3 stereocenter is a critical parameter, as its inversion would result in a loss of enantiomeric purity.

Epimerization is the change in configuration at only one of several stereogenic centers. mdpi.com While technically referring to molecules with multiple chiral centers, the underlying chemical pathways that cause inversion at a single center are relevant. The configurational integrity of the C3 center in 3-Methyl-3-phenylmorpholine is generally high under standard conditions. However, racemization can be induced under specific chemical environments.

Potential pathways for racemization include:

Base-Catalyzed Enolization/Carbanion Formation: The proton on the C3 carbon is alpha to the ring nitrogen atom. Under sufficiently strong basic conditions, this proton could be abstracted to form a planar carbanion intermediate. The phenyl group would further stabilize this intermediate through resonance. Subsequent reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a racemic mixture.

Acid-Catalyzed Mechanisms: In strong acidic media, protonation of the ring heteroatoms could potentially facilitate ring-opening and closing mechanisms that might compromise the stereocenter, although this is generally less common for saturated heterocycles than base-catalyzed pathways.

Photocatalysis: Recent studies on related morpholine systems have shown that stereochemical editing is possible through photocatalyzed epimerization. nih.gov These reactions can proceed via a reversible hydrogen atom transfer (HAT) mechanism, which allows for the conversion of less thermodynamically stable isomers into more stable ones. nih.gov This suggests that exposure to specific light and catalyst conditions could potentially threaten the configurational stability of the chiral center.

The rate of racemization is dependent on several factors, as outlined in the table below.

Table 3: Factors Influencing the Configurational Stability of the C3 Chiral Center

Factor Impact on Stability
pH / Basicity Strong bases can increase the rate of racemization by promoting the abstraction of the C3 proton. Stability is highest in neutral or mildly acidic/basic conditions.
Temperature Higher temperatures provide the necessary activation energy to overcome the barrier to inversion, increasing the rate of racemization.
Solvent The choice of solvent can influence reaction pathways, particularly by stabilizing charged intermediates that may be involved in racemization.
Catalysts Specific catalysts, including certain enzymes, transition metals, or photocatalysts, can provide a lower-energy pathway for inversion. nih.gov

Impact of Absolute Stereochemistry on Molecular Recognition and Interactions

The absolute stereochemistry of a chiral molecule is of paramount importance in its interactions with other chiral entities, a principle that is the cornerstone of stereoselective biological activity. nih.gov Biological systems, including receptors, enzymes, and transporters, are composed of chiral building blocks (L-amino acids, D-sugars) and thus present a chiral environment. Consequently, enantiomers of a chiral compound often exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. wikipedia.org One enantiomer, the eutomer, may be responsible for the desired biological activity, while the other, the distomer, may be less active, inactive, or even contribute to undesirable effects. nih.gov

For this compound, its specific three-dimensional structure dictates how it fits into the binding site of a biological target. The spatial orientation of the methyl and phenyl groups, as well as the morpholine ring's heteroatoms, determines the potential for specific intermolecular interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

The (3S) enantiomer, being the mirror image, would present these same functional groups to a binding site in a completely different orientation. This can lead to several outcomes:

Different Binding Affinity: The (3R) enantiomer might fit snugly into a receptor's binding pocket, maximizing favorable interactions, while the (3S) enantiomer may fit poorly due to steric clashes, resulting in lower binding affinity.

Different Biological Activity: The precise fit of the (3R) enantiomer might induce a specific conformational change in the receptor, leading to a biological response. The improper fit of the (3S) enantiomer might fail to induce this change or could even elicit a different or antagonistic response.

This principle of stereoselectivity is well-documented for structurally related phenylmorpholine derivatives, which are known to interact with monoamine transporters. nih.govljmu.ac.uk The potency and selectivity of these compounds as inhibitors of dopamine (B1211576) and norepinephrine uptake are often highly dependent on their absolute stereochemistry, with one enantiomer being significantly more potent than the other. nih.gov Therefore, the absolute configuration of this compound is expected to be a critical determinant of its molecular interactions and subsequent biological function.

Table 4: Conceptual Model of Differential Enantiomer-Receptor Interactions

Feature This compound (3S)-3-Methyl-3-phenylmorpholine
Phenyl Group Fits into a specific hydrophobic pocket, enabling favorable π-π stacking. Oriented away from the hydrophobic pocket, leading to weaker interaction.
Methyl Group Occupies a small, complementary cavity in the binding site. Sterically clashes with an amino acid residue of the receptor wall.
Morpholine N-H Acts as a hydrogen bond donor to a specific acceptor atom on the receptor. Positioned incorrectly to form the same hydrogen bond.
Overall Fit High-affinity binding, leading to a biological response. Low-affinity binding, resulting in significantly reduced or no activity.

Mechanistic Organic Chemistry of 3r 3 Methyl 3 Phenylmorpholine Transformations

Oxidation Pathways of the Morpholine (B109124) Ring System, Including N-Oxidation

The morpholine ring in (3R)-3-Methyl-3-phenylmorpholine presents several sites susceptible to oxidation. The reaction's regioselectivity is highly dependent on the oxidant and reaction conditions. The primary sites for oxidation are the nitrogen atom and the carbon atoms adjacent (alpha) to the nitrogen and oxygen heteroatoms.

Oxidation at Carbon Alpha to Nitrogen: The methylene (B1212753) carbon adjacent to the nitrogen is particularly activated towards oxidation due to the electron-donating nature of the amine. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can facilitate this transformation. acs.org Studies on analogous N-aryl morpholines have shown that oxidation can lead to the formation of a lactam (an amide within a cyclic structure). For instance, the oxidation of N-phenylmorpholine with ozone has been shown to selectively attack the C-H bond alpha to the nitrogen over the one alpha to the oxygen. mdpi.com The mechanism is believed to proceed via a lower energy barrier for the attack at the carbon adjacent to the nitrogen, leading to the formation of a hydroxylated intermediate which is then further oxidized to the corresponding lactam, 2-oxo-(3R)-3-methyl-3-phenylmorpholine. mdpi.com

N-Oxidation: The lone pair of electrons on the morpholine nitrogen makes it a nucleophilic center susceptible to oxidation, leading to the formation of an N-oxide. This transformation is typically achieved using reagents like hydrogen peroxide (H₂O₂) or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the direct attack of the nitrogen's lone pair on the electrophilic oxygen of the oxidant. The metabolic N-oxidation of related heterocyclic amines is a known biotransformation pathway. youtube.com The resulting this compound N-oxide is a distinct chemical entity with altered electronic and physical properties. N-oxides like N-methylmorpholine-N-oxide (NMO) are stable compounds and are themselves used as stoichiometric oxidants in other chemical reactions. youtube.com

Metabolic Oxidation Pathways: In a biological context, cytochrome P450 enzymes can mediate the oxidation of morpholine rings. Computational studies on similar, more complex morpholine-containing molecules suggest that oxidation proceeds via a hydrogen atom abstraction from a C-H bond on the ring by the highly reactive iron-oxo species (Compound I) in the enzyme's active site. researchgate.net This generates a carbon-centered radical. This radical can then recombine with a hydroxyl radical (the "rebound" mechanism) to form a hydroxylated morpholine derivative. The energy barriers for hydrogen abstraction at the carbons alpha to nitrogen are generally lower than at other positions, indicating a preference for oxidation at these sites. researchgate.net

Oxidation ReactionReagent(s)Probable ProductMechanistic Feature
C-H OxidationKMnO₄, CrO₃, O₃Lactam (2-oxo derivative)Selective attack at C-H alpha to nitrogen. mdpi.com
N-OxidationH₂O₂, m-CPBAN-Oxide derivativeNucleophilic attack by nitrogen on electrophilic oxygen. youtube.comyoutube.com
Metabolic OxidationCytochrome P450Hydroxylated derivativeHydrogen atom abstraction followed by radical rebound. researchgate.net

Reduction Reactions and Formation of Saturated or Partially Saturated Derivatives

Reduction reactions of this compound primarily target the aromatic phenyl ring, as the saturated morpholine ring is generally resistant to reduction under standard catalytic hydrogenation conditions.

Catalytic Hydrogenation of the Phenyl Ring: The phenyl group can be reduced to a cyclohexyl group through catalytic hydrogenation. This reaction requires hydrogen gas (H₂) and a heterogeneous catalyst, typically a noble metal like platinum (Pt), palladium (Pd), or nickel (Ni), often supported on carbon (e.g., Pd/C). acs.orglibretexts.org The mechanism of catalytic hydrogenation involves several steps that occur on the surface of the metal catalyst. youtube.comlibretexts.orgyoutube.com

Adsorption: Both the hydrogen gas and the aromatic ring of the substrate are adsorbed onto the metal surface. The H-H bond of H₂ is cleaved, and individual hydrogen atoms bind to the catalyst surface. youtube.com

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the adsorbed aromatic ring. libretexts.org This proceeds via a series of intermediates.

Desorption: Once the ring is fully saturated, the resulting (3R)-3-methyl-3-cyclohexylmorpholine is more weakly adsorbed and desorbs from the catalyst surface, freeing the active site for another cycle. libretexts.org

This reaction typically requires elevated temperatures and pressures to overcome the aromatic stability of the benzene (B151609) ring. The stereochemistry of the addition is syn, with all hydrogen atoms adding from the same face of the ring as it is bound to the catalyst surface.

Under forcing conditions, extensive reduction (hydrogenolysis) could potentially cleave the C-O bond of the ether in the morpholine ring, but this is a much more difficult transformation than the hydrogenation of the phenyl ring.

Reduction ReactionReagent(s)ProductMechanistic Feature
Aromatic HydrogenationH₂, Pd/C (or PtO₂, Raney Ni)(3R)-3-Methyl-3-cyclohexylmorpholineHeterogeneous catalysis involving adsorption and sequential hydrogen transfer on a metal surface. acs.orglibretexts.org

Nucleophilic Substitution Reactions Involving the Morpholine Nitrogen and Carbon Centers

The primary center for nucleophilic substitution in this compound is the secondary amine nitrogen. The carbon centers of the morpholine ring are generally unreactive towards nucleophilic attack unless activated by an adjacent functional group.

N-Alkylation and N-Acylation: As a typical secondary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. It can readily react with electrophiles such as alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base. acs.org

N-Alkylation: In this Sₙ2 reaction, the nitrogen atom attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. A base, such as sodium hydride or potassium tert-butoxide, is often used to deprotonate the nitrogen first, forming a more potent nucleophile (an amide anion), or to neutralize the proton generated during the reaction, driving it to completion.

N-Acylation: This reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbonyl carbon of an acyl chloride or anhydride. This forms a tetrahedral intermediate which then collapses, expelling the chloride or carboxylate leaving group to yield the corresponding N-acyl morpholine (an amide). This reaction is typically very efficient.

These reactions are fundamental for the derivatization of the morpholine nitrogen, allowing for the introduction of a wide variety of functional groups.

Nucleophilic substitution at the carbon centers of the morpholine ring is mechanistically unfavorable as it would require the displacement of a poor leaving group (hydride or alkoxide). Such reactions are not typical for this system.

Substitution ReactionElectrophileBase (if needed)Product
N-AlkylationAlkyl Halide (R-X)NaH, K₂CO₃N-Alkyl morpholine
N-AcylationAcyl Chloride (RCOCl)Pyridine, Et₃NN-Acyl morpholine (Amide)

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the aromatic ring. acs.org The substituent already on the ring—the morpholine group attached via a C-N bond—directs the position of the incoming electrophile.

Directing Effects: The nitrogen atom of the morpholine ring has a lone pair of electrons that it can donate into the aromatic π-system through resonance. This makes the N-morpholino group an activating substituent, meaning it increases the rate of EAS compared to benzene. This electron donation preferentially increases the electron density at the ortho and para positions. Therefore, the morpholine substituent is an ortho-, para-director . nih.gov

Mechanism: The general mechanism for EAS proceeds in two steps: organic-chemistry.org

Attack on the Electrophile: The π electrons of the aromatic ring act as a nucleophile and attack the strong electrophile (E⁺), which is often generated in situ using a catalyst. researchgate.net This step is rate-determining as it disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For ortho and para attack, an additional resonance structure can be drawn where the positive charge is delocalized onto the morpholine nitrogen, providing extra stabilization. This is why ortho and para products are favored over the meta product.

Deprotonation: A weak base removes a proton from the carbon atom that bears the new electrophile. This restores the aromatic π-system and yields the final substituted product.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. youtube.com

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to generate a more potent electrophile. organic-chemistry.org

The products would be a mixture of 2-((3R)-3-methylmorpholin-3-yl)-1-nitrobenzene (ortho) and 4-((3R)-3-methylmorpholin-3-yl)-1-nitrobenzene (para).

Exploration of Ring-Opening Mechanisms and Fragmentation Pathways

While the morpholine ring is generally stable, it can undergo ring-opening or fragmentation under specific, often energetic, conditions such as oxidation with powerful reagents or during mass spectrometry analysis.

Oxidative Ring-Opening: Certain oxidative conditions can lead to the cleavage of C-C or C-N bonds within the morpholine ring. For instance, the ozonolysis of N-phenylmorpholine has been shown to yield a diformyl derivative, which necessarily involves the cleavage of the ring. mdpi.com This suggests a pathway where ozone attacks C-H bonds alpha to the nitrogen, leading to intermediates that fragment. A proposed pathway involves the formation of a hydrotrioxide intermediate which decomposes, cleaving the C-C bond between the two carbons alpha to the heteroatoms and ultimately leading to a product where both the original nitrogen and oxygen atoms are formylated.

Fragmentation in Mass Spectrometry: In mass spectrometry, the molecule is ionized and then fragments in a predictable manner based on its structure. For related phenylmorpholine structures like methylphenmetrazine (an isomer), a proposed fragmentation pathway under electron ionization (EI) involves characteristic losses. chemicalforums.com

Initial Fragmentation: A common fragmentation involves the cleavage of the morpholine ring. For example, cleavage alpha to the nitrogen can lead to the loss of a radical, or a retro-Diels-Alder type reaction can occur.

Formation of Key Ions: A dominant fragment often observed for phenylmorpholines corresponds to the formation of an aziridinium-like species or an azete species (e.g., m/z 70 for methylphenmetrazine) resulting from the cleavage and rearrangement of the morpholine ring. chemicalforums.com Another key fragmentation is the loss of the oxonium part of the ring.

These fragmentation patterns are crucial for the structural elucidation of these compounds and their metabolites in analytical chemistry.

Role of 3r 3 Methyl 3 Phenylmorpholine As a Chemical Scaffold in Research

Building Block in the Synthesis of Complex Organic Molecules

The inherent structural features of (3R)-3-Methyl-3-phenylmorpholine make it a significant building block in the creation of larger, more intricate molecular architectures. Its morpholine (B109124) core provides a reliable and versatile foundation that can be elaborated upon to construct a variety of organic compounds. Chemists utilize this scaffold in multi-step syntheses, leveraging its pre-defined stereocenter to influence the stereochemical outcome of subsequent reactions. This control is crucial in the total synthesis of natural products and other complex target molecules where precise three-dimensional arrangement of atoms is paramount.

The strategic incorporation of this building block allows for the efficient assembly of molecular frameworks that would otherwise require more convoluted synthetic routes. semanticscholar.org Its utility is particularly evident in the construction of compounds where the embedded morpholine unit is a key pharmacophore or a critical structural element.

Utility in Asymmetric Catalysis and Chiral Ligand Design

A significant application of this compound lies in the field of asymmetric catalysis. The chiral nature of this compound makes it an excellent starting material for the synthesis of novel chiral ligands. These ligands can then be coordinated with metal centers to form catalysts that facilitate enantioselective reactions. Such catalysts are instrumental in producing single-enantiomer products, a critical requirement in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereoisomer.

For instance, derivatives of this compound have been employed in the creation of catalysts for the asymmetric synthesis of chiral amines and alcohols. These products are themselves valuable intermediates in the manufacturing of a wide array of pharmaceutical agents. The predictable stereochemistry of the scaffold helps to ensure high levels of enantioselectivity in the catalyzed reactions.

Precursor for Advanced Pharmacologically Active Morpholine Derivatives

The morpholine moiety is a well-established structural component in a multitude of approved drugs, and this compound serves as a valuable precursor for the development of new and advanced pharmacologically active derivatives. researchgate.net Its unique substitution pattern provides a template for medicinal chemists to design and synthesize novel compounds with potential therapeutic applications.

Researchers have utilized this compound as a foundational scaffold to construct novel and more complex heterocyclic systems. By performing chemical transformations on the morpholine ring or its substituents, chemists can generate libraries of new compounds with diverse three-dimensional shapes and functionalities. These novel heterocyclic architectures are then evaluated for their biological activity against various therapeutic targets. This approach has led to the discovery of new chemical entities with potential applications in areas such as oncology and infectious diseases.

In drug design, the concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties, is a common strategy to optimize lead compounds. This compound and its derivatives can serve as bioisosteres for other cyclic or acyclic fragments in known bioactive molecules. The defined conformation of the morpholine ring also allows for the design of conformationally restricted analogues of more flexible drug candidates. researchgate.net By locking the molecule into a specific shape, researchers can often enhance its binding affinity to a biological target and improve its pharmacological profile. The trifluoromethylmorpholine derivatives, for example, are considered valuable building blocks in drug discovery. enamine.netresearchgate.net

Applications in Biochemical and Enzymatic Assay Development

The interaction of this compound and its derivatives with biological macromolecules has led to their use in the development of biochemical and enzymatic assays. These compounds can act as inhibitors or modulators of specific enzymes, and their chiral nature often results in stereospecific interactions with the active sites of these proteins. This property is valuable for developing assays to screen for new enzyme inhibitors or to study the mechanism of enzyme action. For example, derivatives can be used as tool compounds to probe the function of a particular enzyme in a biological pathway.

Structure Activity Relationship Sar Studies on 3r 3 Methyl 3 Phenylmorpholine Derivatives

Influence of Substituent Modifications on Molecular Interactions and Biological Activitiessci-hub.senih.gov

The morpholine (B109124) ring is recognized in medicinal chemistry as a "privileged structure," not only for its favorable metabolic and pharmacokinetic properties but also for its ability to serve as a versatile scaffold for synthetic modification. nih.govnih.gov The biological activity of morpholine derivatives can be finely tuned by altering the substituents on both the nitrogen and carbon atoms of the ring. These modifications directly influence the molecule's size, shape, lipophilicity, and electronic distribution, which in turn dictates its interactions with biological targets. mdpi.com

Impact of Methyl and Phenyl Group Positions and Substitutions on Pharmacological Profilesbenchchem.comwikipedia.org

The specific placement and nature of substituents on the morpholine core are paramount in defining the pharmacological profile of its derivatives. In the case of (3R)-3-Methyl-3-phenylmorpholine, both the methyl and phenyl groups at the C-3 position are critical. The phenyl group significantly increases the compound's lipophilicity, a key factor for crossing biological membranes like the blood-brain barrier.

Systematic modifications of the phenyl ring and the position of the substituents on the morpholine ring have led to a wide range of activities. Studies on analogous series, such as the substituted phenylmorpholines related to phenmetrazine (3-methyl-2-phenylmorpholine), demonstrate how even minor changes can drastically alter biological function. For instance, adding substituents to the phenyl ring of phenmetrazine analogues modulates their potency and selectivity as monoamine neurotransmitter releasing agents. wikipedia.org Halogen substitutions on an aromatic ring attached to a morpholine nucleus have been shown to increase inhibitory activity in certain contexts. e3s-conferences.org Similarly, studies on other heterocyclic scaffolds have shown that methoxy (B1213986) groups on a phenyl ring can confer higher cytotoxic effects than methyl groups. ebyu.edu.tr

The position of the substituents on the morpholine ring itself is also crucial. A comparison between 3-methyl-3-phenylmorpholine (B1613421) and its isomer 3-methyl-2-phenylmorpholine (phenmetrazine) highlights this, as they exhibit different pharmacological profiles.

Table 1: Pharmacological Profiles of Selected Phenylmorpholine Derivatives
CompoundStructurePrimary Pharmacological Profile
Phenmetrazine3-methyl-2-phenylmorpholineMonoamine Releasing Agent
Phendimetrazine3,4-dimethyl-2-phenylmorpholineMonoamine Releasing Agent
3-Fluorophenmetrazine3-fluoro-2-phenylmorpholineMonoamine Releasing Agent
4-Fluorophenmetrazine4-fluoro-2-phenylmorpholineMonoamine Releasing Agent
4-Methylphenmetrazine4-methyl-2-phenylmorpholineMonoamine Releasing Agent

This table is based on data for phenmetrazine and its analogues, which are structural isomers of the title compound, to illustrate the impact of phenyl and methyl group substitutions.

Effects of N-Alkylation and Other Ring Functionalizationsnih.govwikipedia.org

Modification of the morpholine ring nitrogen has a profound impact on the resulting compound's biological activity. nih.gov N-alkylation, the addition of an alkyl group to the nitrogen, can alter a compound's receptor-binding profile and mechanism of action. For example, in the phenmetrazine series, N-propyl substitution can shift the compound's activity towards dopamine (B1211576) receptor agonism. wikipedia.org

Conversely, in some therapeutic areas like oncology, an unsubstituted morpholine nitrogen (N-H) is sometimes favorable for potent activity. sci-hub.se Other functionalizations of the morpholine ring, such as the introduction of a carbonyl group to create a morpholin-5-one structure (e.g., fenmetramide), result in compounds with distinct pharmacological properties compared to their non-oxidized counterparts. wikipedia.org

Stereochemical Factors in Structure-Activity Relationshipsbenchchem.comnih.gov

Stereochemistry is a critical determinant of biological activity for chiral morpholine derivatives. The three-dimensional arrangement of atoms dictates how a molecule fits into the binding site of a receptor or enzyme. For this compound, the (R)-configuration at the C-3 stereocenter is a key feature. This specific spatial arrangement is conserved in clinically used drugs, underscoring its importance for biological recognition and activity.

Different stereoisomers of the same compound, such as (3R,5S)-3-methyl-5-phenylmorpholine, will have different spatial orientations of their methyl and phenyl groups, potentially leading to vastly different interactions with biological targets. vulcanchem.com The principle that stereoisomers can have divergent binding affinities and pharmacological effects is well-established. For instance, in the related cathinone (B1664624) class of compounds, the S(−)-isomer is known to be more potent than its R(+) enantiomer. nih.gov This highlights the necessity of controlling stereochemistry during synthesis to achieve the desired therapeutic effect.

Comparative SAR Analysis with Other Morpholine-Containing Pharmacophores and Related Heterocyclessci-hub.sefrontiersin.orgnih.gov

To understand the unique contribution of the this compound scaffold, it is useful to compare its SAR with that of other related structures.

Positional Isomers : As noted, phenmetrazine (3-methyl-2-phenylmorpholine) and its derivatives provide a rich source for SAR comparison, illustrating how shifting the phenyl group from C-3 to C-2 alters the stimulant properties. wikipedia.org

Related Heterocycles : Replacing the oxygen atom of the morpholine ring with other heteroatoms, such as sulfur (to form thiomorpholine) or nitrogen (to form piperazine), significantly modifies the ring's electronic properties, pKa, and hydrogen bonding capacity, leading to different biological activities. ebyu.edu.trresearchgate.net Thiomorpholine derivatives, for example, have been investigated for anticancer and antimicrobial effects. researchgate.net

Other Scaffolds with Phenyl Substituents : The impact of substitutions on a phenyl ring can be compared across different heterocyclic systems. In 3-phenylcoumarin (B1362560) derivatives, for instance, substitutions on the 3-phenyl ring are crucial for their activity as monoamine oxidase B (MAO-B) inhibitors. frontiersin.org Similarly, in indazole derivatives, converting a furan (B31954) ring to a benzene (B151609) ring was found to significantly reduce activity, but the introduction of specific substituents on that benzene ring could dramatically enhance inhibitory effects on certain targets. nih.gov

Morpholine as a Substituent : In some drug discovery programs, a morpholinomethyl group has been used as a substituent on a different core structure. In a series of benzofuran (B130515) derivatives, replacing a simple methyl group with a morpholinomethyl group was found to boost cytotoxic activity against lung cancer cell lines, demonstrating the value of the morpholine moiety in enhancing potency. nih.govnih.gov

Identification and Elucidation of Active Pharmacophores within Morpholine Structuressci-hub.senih.govacs.org

The morpholine ring is often considered a key component of the active pharmacophore—the essential set of steric and electronic features necessary for biological activity. nih.gov In many contexts, the entire morpholine ring contributes to the desired profile by improving physicochemical properties like solubility and metabolic stability. nih.govacs.org

More specifically, certain structural motifs involving morpholine have been identified as critical pharmacophores for particular target classes. For example, aryl-morpholines are a recognized pharmacophore for interacting with the PI3K kinase family. acs.org The morpholine oxygen can participate in crucial hydrogen bonding within the active site of a target protein. sci-hub.se Furthermore, SAR studies have repeatedly shown that the substitution pattern itself is part of the pharmacophore; motifs like 4-methyl or 4-phenyl substituted morpholines are potent in various contexts. sci-hub.see3s-conferences.org The combination of the heterocyclic ring with specific substituents, such as the 3-methyl and 3-phenyl groups in the title compound, creates a unique pharmacophore responsible for its specific biological interactions.

Computational and Theoretical Investigations of 3r 3 Methyl 3 Phenylmorpholine

Molecular Modeling and Conformational Analysis

Molecular modeling of (3R)-3-Methyl-3-phenylmorpholine involves the use of computational techniques to predict its three-dimensional structure and conformational preferences. The morpholine (B109124) ring, a core component of this molecule, typically adopts low-energy chair or boat conformations. The specific conformation is crucial as it dictates the spatial arrangement of the methyl and phenyl substituents, which in turn influences how the molecule interacts with biological targets.

The conformational flexibility of this chiral morpholine derivative can be explored using methods such as molecular mechanics or more advanced quantum mechanical calculations like Density Functional Theory (DFT). These analyses can identify the most stable conformers and the energy barriers between them. Understanding the conformational landscape is a critical first step in predicting the molecule's biological interactions and mechanism of action.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.gov By solving the Kohn-Sham equations, DFT can provide insights into various chemical properties. nih.gov For this compound, DFT calculations can elucidate its electronic properties and predict its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. aimspress.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis can help in understanding the potential for charge transfer interactions within the molecule or with other molecules, which is fundamental to its biological activity. aimspress.comresearchgate.net

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap5.0

Note: The data in this table is hypothetical and serves as an illustration of the parameters obtained from a HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.net It helps in identifying the regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are color-coded, typically with red indicating areas of negative potential (prone to electrophilic attack) and blue showing regions of positive potential (prone to nucleophilic attack). researchgate.netresearchgate.net Green and yellow areas represent intermediate potential. researchgate.netresearchgate.net

For this compound, an MEP map would likely show a negative potential around the oxygen and nitrogen atoms of the morpholine ring due to their lone pairs of electrons, making them potential sites for hydrogen bonding. nih.gov The phenyl ring would exhibit a complex potential distribution, while the hydrogen atoms would generally show positive potential. nih.gov This information is critical for understanding intermolecular interactions, including how the molecule might bind to a biological target. researchgate.net

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule. researchgate.netcolab.ws This analysis helps in understanding the distribution of electrons among the atoms, offering insights into the molecule's electronic structure and reactivity. researchgate.net The calculated charges can help identify atoms that are more likely to be involved in electrostatic interactions or chemical reactions. researchgate.net For instance, in this compound, the oxygen and nitrogen atoms are expected to carry negative Mulliken charges, while the carbon and hydrogen atoms would have varying degrees of positive charge.

Table 2: Hypothetical Mulliken Charge Distribution for Selected Atoms in this compound

AtomMulliken Charge (a.u.)
O (Oxygen)-0.6
N (Nitrogen)-0.5
C (Phenyl)Variable
C (Methyl)-0.2

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models use physicochemical properties or theoretical molecular descriptors to predict the activity of new compounds. wikipedia.org A general QSAR model can be represented as:

Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

For a series of morpholine derivatives, a QSAR study could be developed to predict their activity based on descriptors such as lipophilicity (logP), electronic parameters (like Hammett constants), and steric parameters (like Taft's constant). srmist.edu.innih.gov By establishing a statistically significant correlation, QSAR models can guide the design of new, more potent analogs of this compound, potentially reducing the need for extensive synthesis and testing. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and understanding the interaction mechanism at a molecular level. semanticscholar.org

In the case of this compound, docking simulations could be performed against a relevant biological target, such as a receptor or an enzyme. The simulation would predict how the molecule fits into the active site of the protein and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net The results of docking studies are often expressed as a binding affinity or docking score, which provides an estimate of the strength of the interaction. nih.gov These simulations can provide valuable insights into the potential mechanism of action of this compound and guide further experimental studies. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R)-3-Methyl-3-phenylmorpholine, and how can enantiomeric purity be ensured?

  • Methodology : Retrosynthetic analysis (RSA) is critical for identifying feasible pathways. For example, chiral pool synthesis using (R)-3-methylmorpholine derivatives as starting materials can preserve stereochemistry. Enantiomeric purity is verified via chiral HPLC or polarimetry. Reaction intermediates (e.g., morpholinecarboxylic acids) may require protection/deprotection strategies to avoid racemization .
  • Key Considerations : Optimize catalytic asymmetric synthesis (e.g., using chiral ligands) to enhance yield and stereoselectivity. Monitor reaction conditions (temperature, solvent) to minimize epimerization .

Q. How can the conformational flexibility of this compound be analyzed to predict its biological interactions?

  • Methodology : Use NMR spectroscopy (e.g., NOESY) and X-ray crystallography to resolve spatial arrangements. Computational tools like DFT or molecular dynamics (MD) simulations can model low-energy conformers. Morpholine rings often adopt chair or boat conformations, influencing hydrogen-bonding potential .
  • Applications : Conformational stability affects binding to targets like GPCRs or enzymes. For example, β-turn induction in peptides by morpholine derivatives suggests utility in mimicking protein secondary structures .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

  • Methodology :

  • Enzyme inhibition : Use fluorogenic substrates in kinetic assays (e.g., serine hydrolases).
  • Receptor binding : Radioligand displacement assays (e.g., for neurotransmitter receptors).
  • Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HEK-293, HepG2).
    • Validation : Compare with structurally related compounds (e.g., 3-(trifluoromethyl)phenyl derivatives) to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can chiral resolution techniques resolve this compound from its enantiomer, and what analytical challenges arise?

  • Methodology :

  • Diastereomeric salt formation : Use chiral acids (e.g., tartaric acid) for crystallization.
  • Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC.
    • Challenges : Baseline separation requires optimization of mobile phase (e.g., hexane/isopropanol ratios). Monitor for column degradation due to morpholine’s basicity .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

  • Methodology :

  • ADME Prediction : Tools like SwissADME or ADMETLab estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability.
  • Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., monoamine oxidases) identifies binding poses.
    • Validation : Correlate in silico results with in vitro permeability assays (e.g., Caco-2 monolayers) .

Q. How should researchers address contradictory data in biological activity studies of this compound?

  • Methodology :

  • Dose-response curves : Confirm activity across multiple concentrations (IC50/EC50).
  • Batch variability : Characterize compound purity (≥95% via LC-MS) and stability (e.g., hygroscopicity).
  • Assay conditions : Standardize cell culture media, temperature, and incubation times.
    • Case Study : Morpholine derivatives may show divergent activity in kinase assays due to off-target effects; use siRNA knockdowns to validate target specificity .

Experimental Design & Safety

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl in hydrochloride salt formation).
  • Waste disposal : Segregate halogenated waste (e.g., fluorinated byproducts) for professional treatment .

Q. How can isotopic labeling (e.g., ¹³C, ²H) of this compound aid in metabolic studies?

  • Methodology :

  • Synthesis : Incorporate labeled precursors (e.g., ¹³C-methyl iodide) during alkylation steps.
  • Tracking : Use LC-MS/MS or NMR to trace metabolites in hepatocyte incubations.
    • Applications : Elucidate metabolic pathways (e.g., cytochrome P450-mediated oxidation) and identify toxicophores .

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